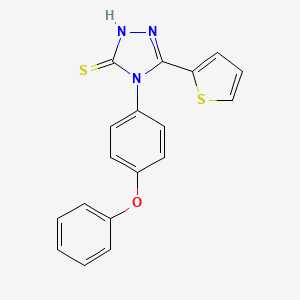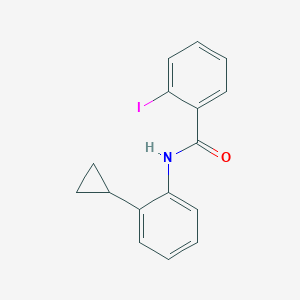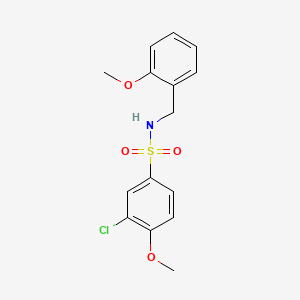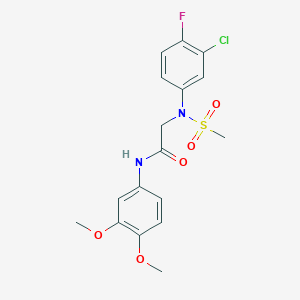
4-(4-phenoxyphenyl)-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-phenoxyphenyl)-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol is a chemical compound that belongs to the family of triazole derivatives. It is a heterocyclic compound that has been widely studied for its potential applications in various fields, including medicine, agriculture, and industry. In
科学的研究の応用
4-(4-phenoxyphenyl)-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol has been extensively studied for its potential applications in various fields of science. In medicine, it has been shown to exhibit antimicrobial, antifungal, and anticancer properties. In agriculture, it has been used as a fungicide and herbicide. In industry, it has been used as a corrosion inhibitor and as a stabilizer for polymers.
作用機序
The mechanism of action of 4-(4-phenoxyphenyl)-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol is not fully understood. However, studies have suggested that it works by inhibiting the activity of certain enzymes and proteins in the target organism, leading to cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(4-phenoxyphenyl)-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol vary depending on the target organism and the concentration of the compound used. In general, it has been shown to cause oxidative stress, DNA damage, and apoptosis in cancer cells. It has also been shown to disrupt the cell membrane and inhibit the growth of fungi and bacteria.
実験室実験の利点と制限
One of the main advantages of using 4-(4-phenoxyphenyl)-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol in lab experiments is its broad spectrum of activity against various organisms. It is also relatively easy to synthesize and has good stability under normal laboratory conditions. However, its use is limited by its potential toxicity and the need for further studies to fully understand its mechanism of action.
将来の方向性
There are several future directions for research on 4-(4-phenoxyphenyl)-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol. One area of focus is the development of new derivatives with improved activity and reduced toxicity. Another area of focus is the investigation of its potential use in combination with other drugs or therapies for cancer treatment. Additionally, further studies are needed to understand its mechanism of action and potential applications in agriculture and industry.
Conclusion:
In conclusion, 4-(4-phenoxyphenyl)-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol is a promising compound with potential applications in various fields of science. Its broad spectrum of activity and relative ease of synthesis make it a valuable tool for laboratory experiments. However, further studies are needed to fully understand its mechanism of action and potential toxicity, as well as to develop new derivatives with improved activity.
特性
IUPAC Name |
4-(4-phenoxyphenyl)-3-thiophen-2-yl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3OS2/c23-18-20-19-17(16-7-4-12-24-16)21(18)13-8-10-15(11-9-13)22-14-5-2-1-3-6-14/h1-12H,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCDQWMOHVXQLRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)N3C(=NNC3=S)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-phenoxyphenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,5-dimethoxy-2-{[(4-methoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B3506037.png)

![methyl 4-[({[5-(2-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B3506065.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-1-naphthyl-N~2~-phenylglycinamide](/img/structure/B3506071.png)
![N-(2-methoxy-5-methylphenyl)-4-methyl-3-{[(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B3506084.png)
![N-{2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}-2-fluorobenzamide](/img/structure/B3506089.png)
![2-{[7-(2-fluorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}-N-(2-thienylmethyl)acetamide](/img/structure/B3506103.png)
![2-methoxy-6-methyl-3-[5-(3-pyridinyl)-1,2,4-oxadiazol-3-yl]quinoline](/img/structure/B3506110.png)
![1-({[1-(4-chloro-2,5-dimethoxyphenyl)-1H-tetrazol-5-yl]thio}acetyl)-4-(4-fluorophenyl)piperazine](/img/structure/B3506121.png)
![N~1~-[4-(1-azepanylsulfonyl)phenyl]-N~2~-1,3-benzodioxol-5-yl-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3506129.png)
![{2-chloro-4-[2-cyano-2-(4-fluorophenyl)vinyl]-6-methoxyphenoxy}acetic acid](/img/structure/B3506131.png)


